molecular formula C20H17N3O4S B296597 (6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

(6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Cat. No.: B296597
M. Wt: 395.4 g/mol
InChI Key: BKMFAIHIEHQSPE-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is a complex organic compound that belongs to the class of thiazolo-triazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a trimethoxybenzylidene moiety, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable thioamide with an α-halo ketone to form the thiazole ring.

    Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 2,4,5-trimethoxybenzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be employed in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of (6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

(6Z)-3-PHENYL-6-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: can be compared with other thiazolo-triazole derivatives, such as:

  • (6Z)-3-phenyl-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
  • (6Z)-3-phenyl-6-(3,4-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

These compounds share similar core structures but differ in the substituents on the benzylidene moiety. The unique combination of substituents in This compound imparts distinct electronic and steric properties, making it suitable for specific applications.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(6Z)-3-phenyl-6-[(2,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H17N3O4S/c1-25-14-11-16(27-3)15(26-2)9-13(14)10-17-19(24)23-18(21-22-20(23)28-17)12-7-5-4-6-8-12/h4-11H,1-3H3/b17-10-

InChI Key

BKMFAIHIEHQSPE-YVLHZVERSA-N

SMILES

COC1=CC(=C(C=C1C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC)OC

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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